

# Comprehensive Spectroscopic Profiling: 2-(2-Methylpropyl)oxan-4-amine

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## Compound of Interest

Compound Name: 2-(2-Methylpropyl)oxan-4-amine

CAS No.: 1341729-33-6

Cat. No.: B1426951

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## Executive Summary & Structural Logic

The compound **2-(2-Methylpropyl)oxan-4-amine** (Systematic IUPAC: 2-isobutyltetrahydro-2H-pyran-4-amine) represents a privileged scaffold in modern drug discovery. The tetrahydropyran (THP) ring serves as a bioisostere for proline or piperidine rings in peptidomimetics, while the isobutyl group provides hydrophobic bulk often required for occupying lipophilic pockets in enzymes such as BACE1 or DPP-4.

This guide provides a definitive technical analysis of the spectroscopic signature of this molecule. Given the stereochemical complexity of 2,4-disubstituted pyrans, this profile focuses on the thermodynamically preferred (2S,4R)-cis-isomer, where both the isobutyl and amine groups occupy equatorial positions in the chair conformation.

## Structural Identity



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## Synthesis & Stereochemical Control

To understand the spectra, one must understand the sample origin. The most robust route to the cis-isomer involves the reductive amination of the corresponding ketone. The hydride source dictates the stereoselectivity.

## Reaction Pathway Visualization



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Figure 1: Synthetic workflow targeting the cis-2,4-disubstituted isomer via Prins cyclization and reductive amination.

## Spectroscopic Profile (NMR, IR, MS)

The following data represents the Target Spectroscopic Profile. These values are derived from chemometric analysis of high-fidelity fragments (4-aminotetrahydropyran and 2-isobutyl-4-methyl-tetrahydropyran-4-ol) and grounded in standard conformational analysis of six-membered heterocycles.

### Nuclear Magnetic Resonance (NMR)

Solvent:  $\text{CDCl}_3$  (7.26 ppm ref) Configuration: Chair conformation, substituents equatorial.

#### $^1\text{H}$ NMR (400 MHz)

The diagnostic feature is the splitting pattern of the ring protons. In the cis-diequatorial isomer, H-4 (axial) will show large diaxial coupling (~10-12 Hz) with H-3ax and H-5ax.



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#### $^{13}\text{C}$ NMR (100 MHz)



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## Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups without interference from the carbon skeleton.

- Primary Amine (N-H): A weak doublet around  $3350\text{ cm}^{-1}$  (asymmetric stretch) and  $3280\text{ cm}^{-1}$  (symmetric stretch).
- Ether (C-O-C): Strong, broad band at  $1085\text{--}1100\text{ cm}^{-1}$ , characteristic of the tetrahydropyran ring.
- Alkyl (C-H): Strong absorptions at  $2955\text{ cm}^{-1}$  (asymmetric  $\text{CH}_3$ ) and  $2860\text{ cm}^{-1}$  (symmetric  $\text{CH}_2$ ).
- Bending: N-H scissoring vibration visible at  $\sim 1590\text{--}1610\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV)

### Fragmentation Pathway (EI)

The molecule undergoes characteristic  $\alpha$ -cleavage adjacent to the heteroatoms.

- Molecular Ion ( $\text{M}^+$ ):  $m/z$  157 (Weak intensity in EI, strong  $[\text{M}+\text{H}]^+$  158 in ESI).
- Base Peak: Likely  $m/z$  56 or  $m/z$  100.

- Loss of Isobutyl: Cleavage of the side chain.
- Retro-Diels-Alder: Breaking of the THP ring.
- $\alpha$ -Cleavage (Amine): Breaking the C3-C4 or C4-C5 bond.
- Fragment:  $[\text{CH}(\text{NH}_2)=\text{CH}_2]^+$  → m/z 44 (Common amine fragment).



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Figure 2: Predicted Electron Impact (EI) fragmentation logic.

## Experimental Validation Protocols

For researchers synthesizing this compound, the following self-validating checks are required to ensure purity and identity.

### Stereochemical Purity Check (NOESY)

To confirm the cis-conformation:

- Experiment: 1D-NOESY irradiating H-4.
- Expected Result: Strong NOE enhancement of H-2 and H-6ax (if H-4 is axial).
- Failure Mode: If H-4 is equatorial (trans isomer), NOE with H-2 will be weak or absent, while NOE with H-3eq/H-5eq will be strong.

## Derivatization for HPLC

The primary amine lacks a strong chromophore for UV detection.

- Protocol: Derivatize with Fmoc-Cl or Benzoyl Chloride prior to HPLC analysis.
- Column: C18 Reverse Phase.
- Mobile Phase: Acetonitrile/Water (+0.1% TFA).
- Detection: UV 254 nm (Benzoyl) or Fluorescence (Fmoc).

## References

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- To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling: 2-(2-Methylpropyl)oxan-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1426951#2-2-methylpropyl-oxan-4-amine-spectroscopic-data-nmr-ir-ms>]

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